Product packaging for 3-Azabicyclo[4.3.1]decane-4,8-dione(Cat. No.:CAS No. 2413885-80-8)

3-Azabicyclo[4.3.1]decane-4,8-dione

Cat. No.: B2565093
CAS No.: 2413885-80-8
M. Wt: 167.208
InChI Key: JDCIWEDWSKSIIR-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.3.1]decane-4,8-dione is a synthetically valuable, functionalized azabicyclic compound. This structure features a bridged bicyclic framework that serves as a key scaffold in organic synthesis and pharmaceutical research. The 7-azabicyclo[4.3.1]decane ring system is recognized as a common structural motif found in a number of complex, biologically active alkaloid natural products . Azabicyclic compounds of this type are embedded within numerous pharmaceuticals and are known for the synthetic challenge they present, particularly those containing seven-membered carbocyclic rings . The presence of two carbonyl groups at the 4 and 8 positions makes this dione a versatile building block for further chemical elaboration. Researchers can utilize this compound as a core template for constructing more complex polycyclic structures, for exploring novel chemical space in drug discovery programs, or for synthetic studies towards natural products. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B2565093 3-Azabicyclo[4.3.1]decane-4,8-dione CAS No. 2413885-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.3.1]decane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-2-6-1-7(3-8)5-10-9(12)4-6/h6-7H,1-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIWEDWSKSIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Azabicyclo 4.3.1 Decane 4,8 Dione and Analogous Azabicyclic Diones

Retrosynthetic Approaches to the 3-Azabicyclo[4.3.1]decane-4,8-dione Core Structure

The retrosynthetic analysis of the this compound core reveals several strategic disconnections that pave the way for various synthetic approaches. A primary disconnection across the C4-N3 and C1-C8 bonds suggests a Robinson-like annulation strategy, which would involve a Michael addition followed by an intramolecular aldol (B89426) condensation. This approach would utilize a suitably functionalized cycloheptanone (B156872) derivative and a three-carbon component.

Another key disconnection can be envisioned across the N3-C2 and C5-C6 bonds, pointing towards an intramolecular cyclization of a functionalized azepane derivative. This strategy forms the basis for methods such as the intramolecular Heck reaction, where a pendant vinyl or aryl halide on the azepane ring can be cyclized onto an enone or alkene moiety.

Furthermore, a [4+3] cycloaddition strategy offers a powerful and convergent approach. Disconnecting the seven-membered ring at the C1-C2 and C5-C6 bonds leads back to a four-atom and a three-atom component. Specifically, the use of oxidopyridinium ylides as the three-atom component in a reaction with a suitable diene represents a potent method for constructing the bridged azabicyclic core. These fundamental retrosynthetic pathways guide the development of the specific synthetic methodologies discussed in the following sections.

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. mdpi.comnih.govresearchgate.net This approach is particularly valuable for the construction of heterocyclic scaffolds like azabicyclic diones due to its atom economy and operational simplicity.

Mannich Reaction-Based Protocols for Azabicyclic Ring Formation

The Mannich reaction, a classic multi-component condensation, provides a viable route to azabicyclic structures. organic-chemistry.orgnih.gov While direct application to this compound is not extensively documented, the synthesis of related bridged systems, such as 3-azabicyclo[3.3.1]nonan-9-one, has been achieved through a direct reaction of a cyclic ketone, an amine, and formaldehyde. researchgate.net This suggests a plausible strategy for the target dione (B5365651).

A hypothetical Mannich-type approach to the this compound core could involve the reaction of a cycloheptane-1,4-dione derivative with a primary amine (e.g., methylamine) and two equivalents of an aldehyde (e.g., formaldehyde). The initial formation of an enol or enamine from the dione would be followed by condensation with the in situ-generated iminium ion, leading to the bicyclic structure. The success of such a strategy would depend on controlling the regioselectivity of the enolization and the subsequent cyclization.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions are a cornerstone in the synthesis of complex cyclic and bicyclic systems, offering high levels of stereo- and regiocontrol. Several powerful intramolecular cyclization and annulation strategies have been successfully applied to the synthesis of the azabicyclo[4.3.1]decane core and its analogues.

Michael-Aldol Annulations for Bicyclic Dione Construction

The Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is a powerful tool for the formation of six-membered rings. fiveable.me A variation of this, the domino Michael-Aldol annulation, has been effectively used to construct bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives from cycloalkane-1,3-diones and enals. ucl.ac.ukmdpi.com This methodology can be conceptually extended to the synthesis of the this compound system.

In a potential application of this strategy, an aza-Michael addition of a primary amine to a suitable cycloheptadienone (B157435) derivative could generate an intermediate enolate, which would then undergo an intramolecular aldol condensation to furnish the bicyclic dione. The stereochemical outcome of the annulation can often be controlled by the choice of reaction conditions, such as the base, solvent, and temperature. ucl.ac.uk

A study on the domino Michael-aldol annulation for the synthesis of bicyclo-ketol derivatives demonstrated that the reaction of cycloalkane-1,3-diones with α,β-unsaturated aldehydes provides a general route to bridged bicyclic systems. mdpi.comucl.ac.uk The stereocontrol of these reactions is a key aspect, with the formation of either the exo- or endo-ketol being influenced by the reaction conditions.

Intramolecular Heck Reactions in the Synthesis of Azabicyclo[4.3.1]decane Systems

The intramolecular Heck reaction has emerged as a powerful and versatile method for the construction of a wide variety of heterocyclic and carbocyclic ring systems, including bridged nitrogen heterocycles. nih.govrsc.orgnih.gov This palladium-catalyzed reaction involves the cyclization of a molecule containing both a vinyl or aryl halide and an alkene. researchgate.net

A notable application of this methodology is the synthesis of the 7-azabicyclo[4.3.1]decane ring system from tropone (B1200060). nih.govbeilstein-journals.orgbeilstein-archives.org The synthesis begins with the nucleophilic addition of an amine to a tricarbonyl(tropone)iron complex, followed by protection of the resulting secondary amine. Photochemical demetallation of the iron complex yields a diene that can be subjected to an intramolecular Heck reaction to form the bridged bicyclic system. nih.govbeilstein-journals.org This strategy highlights the utility of the intramolecular Heck reaction in constructing the challenging seven-membered ring of the azabicyclo[4.3.1]decane core.

The intramolecular Heck reaction has also been utilized in the context of other complex heterocyclic syntheses, demonstrating its broad applicability. nsf.govscispace.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Oxidopyridinium Cycloadditions for Bridged Heterocycles

The [4+3] cycloaddition of oxidopyridinium ions is a highly effective method for the synthesis of the 7-azabicyclo[4.3.1]decane ring system. nsf.govacs.orgacs.orgacs.org This reaction involves the generation of an oxidopyridinium ylide, a three-atom component, which then reacts with a four-atom diene to construct the seven-membered ring of the bicyclic system in a single step. uq.edu.auresearchgate.netcolab.ws

The oxidopyridinium ions are typically generated in situ from the N-alkylation of a pyridone derivative. The presence of an electron-withdrawing group at the 5-position of the pyridinium (B92312) ring has been shown to be beneficial for the reaction. nsf.govacs.org The cycloaddition generally proceeds with high regioselectivity, although the endo/exo selectivity can vary depending on the diene and reaction conditions. nsf.govacs.orgacs.org The reaction can be either kinetically or thermodynamically controlled. nsf.govacs.org

Ring Expansion Strategies for Azabicyclic Scaffolds

Ring expansion reactions provide a powerful tool for accessing larger ring systems from more readily available smaller rings. In the context of azabicyclic scaffolds, this strategy has been successfully employed to construct the 7-azabicyclo[4.3.1]decane ring system, a core structure found in Daphniphyllum alkaloids. ub.eduacs.org

One notable approach involves the ring enlargement of 2-azabicyclo[3.3.1]nonanes, also known as morphans. ub.edu The Tiffeneau–Demjanov rearrangement, a classic ring expansion method, has been investigated using diazo derivative reagents. ub.edu The regioselectivity of this process is influenced by the functionality of the nitrogen atom within the morphan structure, such as whether it exists as a free amine, a lactam, or a carbamate. ub.edu

A particularly effective method for the synthesis of homomorphans, which contain the 7-azabicyclo[4.3.1]decane skeleton, utilizes trimethylsilyldiazomethane (B103560) (TMSCHN2) in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) or a base. ub.eduacs.org The base-triggered procedure, involving the nucleophilic addition of deprotonated TMSCHN2 to a ketone, has demonstrated higher yields and better regioselectivity, affording the desired ring-enlargement product with the carbonyl group positioned at the bridgehead carbon. acs.org This method has been applied to the synthesis of (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione. ub.eduacs.org

Alternative strategies for constructing the 7-azabicyclo[4.3.1]decane ring system include:

Intramolecular Heck Reaction: This method has been used to access the 7-azabicyclo[4.3.1]decane ring system from tropone-derived precursors. beilstein-journals.org

(4+3) Cycloaddition: The reaction of oxidopyridinium ions can generate the homomorphan ring. ub.eduacs.org

Radical Cyclization: A vinyl azide (B81097) can serve as a radical precursor in a manganese(III)-promoted cyclization to form the azabicyclic ring. ub.eduacs.org

Ring-Closing Metathesis: This approach, starting from a functionalized piperidine (B6355638), provides access to a valuable keto lactam with the homomorphan skeleton.

Cascade Cyclization Pathways for Complex Azabicyclic Architectures

Cascade reactions, also known as tandem or domino reactions, offer an efficient means of constructing complex molecular architectures in a single synthetic operation. These processes involve a sequence of intramolecular reactions, minimizing the need for purification of intermediates and often leading to increased stereoselectivity.

For the synthesis of azabicyclic systems, cascade cyclizations have proven to be highly effective. For instance, a tandem Michael addition-Claisen condensation cascade has been utilized to create the bicyclo[3.3.1]nonane core. rsc.org Similarly, a Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones can produce bridged cyclic N,O-ketal spirooxindoles containing a bicyclic core. nih.gov

In the context of constructing the 3-azabicyclo[4.3.1]decane framework, cascade reactions can be envisioned to rapidly assemble the bicyclic dione structure from acyclic or monocyclic precursors. For example, a sequence involving a Michael addition followed by an intramolecular aldol condensation or a Dieckmann condensation could potentially lead to the desired scaffold. The efficiency of these cascade sequences is often dependent on the careful choice of substrates, catalysts, and reaction conditions to control the chemo- and stereoselectivity of each step.

Free-radical cyclizations also represent a powerful cascade strategy. thieme-connect.de These reactions, often mediated by transition metals like manganese, can proceed under mild conditions and are tolerant of a wide range of functional groups. thieme-connect.de This allows for the construction of sterically hindered centers within complex molecules. thieme-connect.de

Stereoselective and Enantioselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of azabicyclic diones is of paramount importance.

Organocatalytic Approaches to Asymmetric Cycloadditions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. youtube.com Chiral organocatalysts can activate substrates and control the stereochemical outcome of a reaction, leading to the formation of enantiomerically enriched products.

In the context of azabicyclic synthesis, organocatalytic asymmetric cycloadditions have been successfully employed. For example, a confined imidodiphosphorimidate (IDPi) Brønsted acid has been used to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, generating chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. nih.govthieme-connect.de This method is effective for a range of substrates bearing ester, ketone, and amide functionalities. nih.govthieme-connect.de

Another notable example is the use of imidazolidinone catalysts in Diels-Alder reactions to achieve high enantioselectivity in cycloadditions. youtube.com These catalysts can activate dienophiles towards reaction with dienes, and the chiral environment provided by the catalyst directs the approach of the reactants to favor the formation of one enantiomer. youtube.com Similarly, Cu(I)-catalyzed asymmetric [3+2] cycloadditions of 9-(2-tosylvinyl)-9H-purines have been developed to synthesize chiral azacyclic nucleoside analogues with multiple stereocenters. nih.gov

Control of Diastereoselectivity and Enantioselectivity in Bicyclic Dione Synthesis

Achieving control over both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex bicyclic systems like this compound. This requires careful consideration of the reaction mechanism and the steric and electronic properties of the substrates and reagents.

In the synthesis of bicyclo[3.3.1]nonane derivatives, a one-pot Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals has been shown to produce bicyclic ketols with good to excellent yields and often with significant stereocontrol. ucl.ac.uk The relative configuration of the products can be influenced by the choice of solvent, temperature, and reagents. ucl.ac.uk

For the synthesis of the 7-azabicyclo[4.3.1]decane ring system, the stereochemical outcome of ring expansion and cycloaddition reactions is crucial. For instance, in the (4+3) cycloaddition of oxidopyridinium ions, the stereoselectivity can be influenced by the nature of the dienophile and the reaction conditions. DFT calculations have been used to rationalize the observed stereoselectivity, suggesting a stepwise mechanism in some cases. rsc.org

Enantioselective reductions of prochiral ketones are another important strategy for introducing stereocenters. For example, a modified Noyori transfer hydrogenation using a ruthenium catalyst has been employed for the scalable, enantioselective reduction of a bicyclic diketone, a key step in the total synthesis of (-)-hunterine A, which contains an azabicyclo[4.3.1]decane core. acs.org

Post-Cyclization Functionalization and Derivatization Reactions

Once the core azabicyclic dione scaffold is constructed, further functionalization and derivatization are often necessary to access a diverse range of analogues with potentially improved biological properties. The presence of the two ketone functionalities and the secondary amine in this compound provides multiple handles for chemical modification.

The ketone groups can undergo a variety of standard transformations, including:

Reduction: Selective reduction of one or both ketones can lead to the corresponding alcohols with controlled stereochemistry.

Alkylation/Arylation: Enolate formation followed by reaction with electrophiles can introduce substituents at the α-positions of the ketones.

Wittig-type reactions: Conversion of the ketones to alkenes.

The secondary amine can be functionalized through:

N-Alkylation: Introduction of various alkyl or aryl groups.

N-Acylation: Formation of amides, carbamates, and ureas.

Reductive amination: If one of the ketones is reduced to an alcohol, an intramolecular reductive amination can lead to further cyclization and the formation of more complex tricyclic systems. ub.edu

The ability to perform these transformations allows for the generation of a library of compounds based on the this compound scaffold, which can then be screened for biological activity. Enamine has noted that this compound can be used as a building block for the synthesis of compound libraries through similar synthetic routes. enaminestore.com

Conformational Analysis and Stereochemical Characterization of 3 Azabicyclo 4.3.1 Decane 4,8 Dione

Theoretical Models for Conformational Behavior in Bridged Bicyclic Systems

Bridged bicyclic systems, defined by two rings sharing three or more atoms, present unique conformational challenges due to their rigid frameworks. wikipedia.org Theoretical models are essential to predict and understand their behavior. These models often consider the molecule as a combination of simpler ring systems, like cyclohexane (B81311), and analyze the inherent strain and interactions.

The principle of conformational analysis, originally developed for cyclohexane and its heteroanalogues, serves as a foundational model. researchgate.net For bridged systems, this involves evaluating the stability of various conformations by considering angle strain, torsional strain (Pitzer strain), and transannular strain (non-bonded interactions across the rings). libretexts.orglibretexts.org Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, are powerful tools for quantifying these strains and predicting the most stable conformations. acs.org These models allow for the calculation of relative energies of different conformers, such as chair, boat, and twist-boat forms, providing insight into the conformational landscape of the molecule. libretexts.orgwikipedia.org

Chair-Chair and Boat-Chair Conformations in Azabicyclic Diones

The 3-Azabicyclo[4.3.1]decane-4,8-dione framework is a derivative of the bicyclo[3.3.1]nonane system. For bicyclo[3.3.1]nonane and its heteroanalogs, the primary conformations of interest are the chair-chair (CC) and boat-chair (BC) forms. rsc.orgnih.gov

Chair-Chair (CC) Conformation: In this arrangement, both six-membered rings adopt a chair-like shape. This conformation is generally more stable as it minimizes torsional strain by keeping adjacent substituents in a staggered arrangement. libretexts.org However, in some bicyclo[3.3.1]nonane derivatives, significant steric repulsion can occur between the axial hydrogens at the C3 and C7 positions, destabilizing the CC form.

Boat-Chair (BC) Conformation: To alleviate the transannular steric strain present in the CC conformation, one of the rings can flip into a boat or, more likely, a twist-boat conformation. libretexts.org This results in a boat-chair (or twist-boat-chair) conformer. While the boat conformation introduces some eclipsing interactions and flagpole-flagpole repulsions, the relief of the severe transannular strain can make the BC form more stable in certain substituted systems. libretexts.org NMR studies on related bridged lactams, such as 1-azabicyclo[3.3.1]nonan-2-one, have indicated a preference for a chair-boat conformation in solution. nih.gov

The relative stability of the CC and BC conformations in this compound is a delicate balance of these competing steric and electronic factors. The presence of the nitrogen atom and the two carbonyl groups will further influence the conformational equilibrium.

Influence of Ring Strain and Substituent Effects on Conformation

The conformation of this compound is significantly influenced by inherent ring strain and the effects of its substituents.

Ring Strain: The bicyclo[4.3.1]decane system possesses inherent strain due to the geometric constraints of the bridged rings. The ideal bond angles for sp3-hybridized carbons are approximately 109.5°, but the fused ring system forces deviations from this ideal, leading to angle strain. libretexts.org Furthermore, the rigidity of the framework can lead to torsional strain from eclipsed or gauche interactions and transannular strain from non-bonded interactions across the rings. The energy difference between various conformations is a direct consequence of the interplay of these strain elements. acs.org

Substituent Effects: The nitrogen atom and the two carbonyl groups in this compound play a crucial role in determining its preferred conformation.

Other Substituents: Any additional substituents on the bicyclic framework would further impact the conformational equilibrium. Bulky substituents generally prefer an equatorial position to minimize 1,3-diaxial interactions, which can be a strong driving force for a particular conformation. youtube.com For example, in substituted cyclohexane-1,3-dione systems, the placement of a gem-dimethyl group can force the dione (B5365651) ring into a boat conformation to minimize non-bonding interactions. ucl.ac.uk

Dynamic Stereochemistry and Inversion Processes in Bridged Azabicyclic Systems

Bridged azabicyclic systems can exhibit dynamic stereochemistry, where the molecule undergoes rapid conformational changes at room temperature. nih.gov This process, often referred to as ring flipping or inversion, involves the interconversion between different conformations, such as the chair-chair and boat-chair forms. libretexts.orgwikipedia.org

The energy barrier for this inversion process is a key characteristic of the system. In cyclohexane, the interconversion between two chair conformations proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. libretexts.orgwikipedia.org A similar process is expected for the individual rings within the this compound framework, although the bridged nature of the system will impose additional constraints and likely result in a more complex energy landscape.

The rate of these inversion processes can be studied using dynamic NMR spectroscopy. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals coalesce as the rate of inversion increases. nih.gov Such studies provide valuable information about the energy barriers to conformational inversion and the relative populations of the different conformers. In some complex bridged systems, strain-assisted Cope rearrangements have been shown to invert the stereochemistry of sp3-carbon centers, demonstrating that even seemingly rigid cages can possess fluxional character. nih.gov

Application of IUPAC Stereochemical Principles for Azabicyclic Frameworks

The unambiguous description of the three-dimensional structure of this compound and related compounds relies on the systematic application of IUPAC nomenclature and stereochemical principles. iupac.orgqmul.ac.uk

For bridged bicyclic systems, the nomenclature begins with the prefix "bicyclo" followed by the number of atoms in each of the three bridges connecting the two bridgehead atoms, listed in descending order within square brackets. wikipedia.org The total number of atoms in the bicyclic system determines the parent alkane name. For this compound, the bridges consist of 4, 3, and 1 atoms, hence "[4.3.1]". The "aza" prefix indicates the replacement of a carbon atom with a nitrogen atom, and the locant "3" specifies its position. The dione suffix with locants "4,8" indicates the positions of the two ketone groups.

The stereochemistry of substituents on the bicyclic framework is described using stereodescriptors such as cis, trans, syn, anti, endo, and exo. qmul.ac.uk These terms define the relative orientation of substituents with respect to the ring system. For instance, endo refers to a substituent pointing towards the larger bridge, while exo points away from it.

When chiral centers are present, their absolute configuration is specified using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the assignment of (R) or (S) descriptors. qmul.ac.uk The graphical representation of stereochemistry in 2D diagrams is also governed by IUPAC recommendations, using wedged and hashed bonds to depict bonds projecting above and below the plane of the paper, respectively. iupac.orgresearchgate.netqmul.ac.uk

Computational and Theoretical Studies on 3 Azabicyclo 4.3.1 Decane 4,8 Dione

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-Azabicyclo[4.3.1]decane-4,8-dione are absent from the current body of scientific literature.

Density Functional Theory (DFT) for Reaction Mechanism Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the mechanisms of chemical reactions, including transition states and activation energies. For a compound like this compound, DFT could be used to explore potential synthetic routes, degradation pathways, or its interaction with biological targets. While DFT has been used to study the reaction mechanisms of other bicyclic compounds, no such studies have been published for this compound itself.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations are computational methods used to study the motion and interaction of atoms and molecules over time. These techniques are particularly useful for exploring the conformational landscape of flexible molecules.

Conformational Sampling and Free Energy Landscape Determination

The bicyclic structure of this compound suggests the possibility of multiple low-energy conformations. Molecular Mechanics (MM) force fields could be used for rapid conformational sampling to identify these stable arrangements. Subsequently, more computationally intensive Molecular Dynamics (MD) simulations could be employed to explore the free energy landscape, providing a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at different temperatures. At present, there are no published studies detailing such conformational analyses for this specific compound.

Structure-Energy Relationships in this compound Derivatives

Understanding how chemical modifications affect the stability and properties of a molecule is a cornerstone of medicinal chemistry and materials science. By systematically altering the structure of this compound and calculating the resulting changes in energy and electronic properties, a structure-energy relationship could be established. This would provide valuable insights for the design of new derivatives with desired characteristics. However, the foundational computational data for the parent compound is not available, and consequently, no studies on the structure-energy relationships of its derivatives have been reported.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of 3 Azabicyclo 4.3.1 Decane 4,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-azabicyclo[4.3.1]decane derivatives in a solution state. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while advanced 2D techniques establish the bonding network and through-space correlations.

For the closely related derivative, (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione, detailed NMR data has been reported. ub.eduacs.org The ¹H NMR spectrum reveals distinct signals for each proton in the molecule, with their chemical shifts and coupling constants providing insights into the local electronic environment and dihedral angles between adjacent protons. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the characteristic signals for the two carbonyl groups (C-2 and C-8). ub.eduacs.org

Table 1: ¹H and ¹³C NMR Data for (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione in CDCl₃ ub.eduacs.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl 7.33−7.23 (m, 5H) 137.2, 128.6, 128.0, 127.4
CH₂Ph 5.32 and 3.97 (2d, J=15.0 Hz, 1H each) 47.0
H-6 3.77−3.73 (m, 1H) 53.1
H-1 2.76−2.72 (m, 1H) 42.6
H-3 2.70−2.63 (m), 2.59−2.54 (m) 43.1
H-9 3.06 (d, J=18.0 Hz, 1H), 2.70−2.63 (m, 1H) 35.1
H-5 2.29−2.25 (m, 1H), 1.55−1.38 (m, 1H) 32.7
H-10 2.29−2.25 (m, 1H), 2.21−2.13 (m, 1H) 28.7
H-4 1.87−1.74 (m, 1H), 1.55−1.38 (m, 1H) 18.6
C-2 - 213.3

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) coupling networks, establishing which protons are on adjacent carbons. This allows for the tracing of the carbon skeleton's proton framework.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons. This technique definitively assigns the proton signals to their respective carbon atoms in the bicyclic frame.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and the 3D conformation of the molecule in solution, such as the relative orientation of substituents and the chair-boat conformation of the rings. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For 3-Azabicyclo[4.3.1]decane-4,8-dione and its derivatives, the most prominent features in the IR spectrum are the absorption bands corresponding to the carbonyl (C=O) stretching vibrations.

In the N-benzyl derivative, strong absorption bands are observed at 1698 cm⁻¹ and 1638 cm⁻¹. ub.edu The band at 1698 cm⁻¹ can be attributed to the ketone carbonyl group at the C-2 position, while the band at 1638 cm⁻¹ is characteristic of the amide carbonyl (lactam) at the C-8 position. The lower frequency of the lactam carbonyl is expected due to resonance with the nitrogen lone pair. The spectrum also shows C-H stretching vibrations around 2930 cm⁻¹. ub.edu

Table 2: Characteristic IR Absorption Bands for (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione ub.edu

Frequency (cm⁻¹) Vibration Type Functional Group
2930 C-H Stretch Alkane CH, CH₂
1698 C=O Stretch Ketone
1638 C=O Stretch Amide (Lactam)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and elemental formula of the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione, HRMS (ESI-TOF) analysis showed an [M+H]⁺ ion at m/z 258.1494, which corresponds to the calculated value of 258.1489 for the formula C₁₆H₂₀NO₂. ub.eduacs.org This confirms the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Studies on related azabicycloalkanes have shown that fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom or the carbonyl groups, leading to characteristic daughter ions that help to confirm the bicyclic core structure. nasa.gov

Table 3: High-Resolution Mass Spectrometry Data for (1RS,6SR)-7-Benzyl-7-azabicyclo[4.3.1]decane-2,8-dione ub.eduacs.org

Ion Type Calculated m/z Found m/z Molecular Formula

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique is the gold standard for determining absolute stereochemistry and observing bond lengths, bond angles, and torsional angles with very high precision.

For a derivative within the 7-azabicyclo[4.3.1]decane family, X-ray analysis provided unequivocal confirmation of the bridged bicyclic structure. beilstein-journals.org Such analyses reveal that the [4.3.1] system typically adopts a conformation where the six-membered ring is in a distorted chair form and the seven-membered ring assumes a boat-like conformation. This solid-state structure provides a crucial benchmark for comparison with conformational analyses performed using computational methods and solution-state NMR data. nih.govcsic.es The crystallographic data would also definitively establish the relative stereochemistry of all chiral centers in the molecule.

Utility of 3 Azabicyclo 4.3.1 Decane 4,8 Dione As a Synthetic Building Block

Development of Novel Building Blocks for Complex Molecular Synthesis

The bridged bicyclic scaffold of 3-azabicyclo[4.3.1]decane-4,8-dione presents a structurally rigid framework that is of interest in the development of novel building blocks for complex molecular synthesis. While specific, detailed research on the derivatization of this compound is not extensively documented in publicly available literature, its utility can be inferred from the broader context of related azabicyclic systems. The presence of two ketone functionalities and a secondary amine offers multiple reaction sites for chemical modification.

The general class of azabicyclo[4.3.1]decanes is recognized for its importance in constructing complex polycyclic systems. For instance, the isomeric 7-azabicyclo[4.3.1]decane ring system is a core component of various biologically active alkaloids. nih.gov Synthetic strategies to access this related scaffold include intramolecular Heck reactions, which highlights a method for forming the bicyclic structure. nih.gov

The value of such scaffolds lies in their potential to be transformed into more complex and functionally diverse molecules. The inherent three-dimensionality of the bicyclic system is a desirable feature in modern drug discovery, moving away from flat aromatic structures. ucl.ac.uk The commercial availability of this compound suggests its use as a starting material for the synthesis of unique chemical libraries or as a foundational element for more elaborate molecular architectures. sigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC NameThis compound
CAS Number2413885-80-8
Molecular FormulaC₉H₁₃NO₂
InChI KeyJDCIWEDWSKSIIR-UHFFFAOYSA-N

Precursors for Advanced Azapolycyclic and Natural Product Analogue Synthesis

The this compound framework serves as a potential precursor for advanced azapolycyclic structures and analogues of natural products. Azapolycycles are integral to numerous biologically active alkaloids and pharmaceuticals. nih.gov The synthesis of polycycles containing seven-membered rings, such as the one in this bicyclo[4.3.1] system, is considered a significant synthetic challenge. nih.gov

While direct synthetic applications of this compound in the total synthesis of natural products are not prominently reported, the strategic importance of the closely related 7-azabicyclo[4.3.1]decane core in the Daphniphyllum alkaloids is well-established. ub.eduacs.orgnih.gov These natural products, including daphnicyclidins and macropodumines, feature this distinctive bridged ring system. ub.eduacs.org The synthesis of these complex molecules often involves innovative strategies to construct the azabicyclic core, such as ring expansion of smaller bicyclic systems or cycloaddition reactions. ub.edunih.govnsf.gov

The functional groups of this compound (two ketones and a nitrogen atom) provide handles for further annulation reactions to build more complex, fused, or bridged polycyclic systems. This makes it a prospective starting point for creating analogues of natural products or entirely novel complex molecular entities. The development of synthetic routes utilizing such building blocks is crucial for accessing these intricate architectures. semanticscholar.org

Interactive Data Table: Related Azabicyclo[4.3.1]decane Scaffolds in Natural Products

Natural Product ClassCore Scaffold IsomerRepresentative Alkaloids
Daphniphyllum Alkaloids7-Azabicyclo[4.3.1]decaneDaphnicyclidins, Daphnillonins, Macropodumines ub.eduacs.org
Ervitsine Analogues7-Azabicyclo[4.3.1]decaneErvitsine nih.gov

Future Research Directions and Perspectives in 3 Azabicyclo 4.3.1 Decane 4,8 Dione Chemistry

Discovery of Novel and Efficient Synthetic Routes

Currently, there is a noticeable absence of published, detailed synthetic protocols specifically for 3-azabicyclo[4.3.1]decane-4,8-dione. Future research should prioritize the development of efficient and scalable routes to this scaffold. Drawing inspiration from the synthesis of related azabicyclic systems, several strategies could prove fruitful.

One promising avenue is the adaptation of cycloaddition reactions. For instance, researchers have successfully employed a highly stereoselective 1,3-dipolar [6+4] cycloaddition using tropone (B1200060), aldehydes, and 2-aminomalonates to construct 8-azabicyclo[4.3.1]decane scaffolds. researchgate.net Exploring analogous cycloaddition strategies with different starting materials could provide a direct entry to the 3-azabicyclo[4.3.1]decane core. Similarly, Cu(I)-catalyzed [6+3] cycloadditions of tropone with azomethine ylides have yielded bridged azabicyclo[4.3.1]decadiene derivatives, which could potentially be converted to the desired dione (B5365651). researchgate.net

Another established method for a related isomer involves an intramolecular Heck reaction. The synthesis of the 7-azabicyclo[4.3.1]decane ring system was achieved from tropone through a sequence involving nucleophilic amine addition, protection, photochemical demetallation, and a final intramolecular Heck cyclization. nih.govbeilstein-journals.orgnih.gov A key area of future work would be to design and synthesize suitable acyclic precursors that could undergo an analogous intramolecular cyclization to form the 3-aza bicyclic system.

Ring expansion strategies also offer a viable, albeit potentially complex, approach. The synthesis of a 7-benzyl-7-azabicyclo[4.3.1]decane-2,8-dione was recently accomplished via the ring enlargement of a smaller 2-azabicyclo[3.3.1]nonane system using diazomethane. ub.eduacs.org Investigating similar ring expansion reactions on appropriately substituted piperidine (B6355638) or azabicyclo[3.3.1]nonane precursors could provide a novel pathway to the target compound.

Synthetic StrategyPrecursors for Related IsomersPotential for this compound
[6+4] Cycloaddition Tropone, Aldehydes, 2-AminomalonatesDesign of novel 6π and 4π components to yield the 3-aza isomer.
Intramolecular Heck Reaction Functionalized Tropone DerivativesSynthesis of acyclic precursors with appropriately placed halide and alkene moieties for 3-aza ring closure.
Ring Expansion 2-Azabicyclo[3.3.1]nonanesApplication of Tiffeneau–Demjanov or similar ring expansion protocols on functionalized piperidine derivatives.

Development of Catalyst Systems for Enhanced Stereoselectivity and Yield

As new synthetic routes are discovered, the development of advanced catalyst systems will be crucial for controlling stereochemistry and maximizing reaction yields. The this compound scaffold contains multiple stereocenters, making enantioselective and diastereoselective synthesis a significant challenge and a vital research focus.

Organocatalysis has shown immense promise in the synthesis of related structures. A notable example is the use of a chiral phosphoric acid catalyst to achieve high enantioselectivity (up to 99% ee) and diastereoselectivity (>95:5 d.r.) in the [6+4] cycloaddition to form 8-azabicyclo[4.3.1]decanes. researchgate.net Future efforts could screen libraries of chiral Brønsted acids or other organocatalysts for newly developed cyclization reactions that form the 3-aza skeleton. Chiral bifunctional guanidine (B92328) catalysts have also been effective in asymmetric transformations and cycloadditions involving tropone derivatives, representing another class of catalysts to explore. chinesechemsoc.org

Transition metal catalysis is another cornerstone of modern synthetic chemistry that remains to be applied to this specific target. Palladium catalysts have been used for intramolecular Heck reactions to form the 7-aza analogue, although yields were modest, indicating room for improvement through ligand and condition screening. beilstein-journals.org Furthermore, rhodium-catalyzed intramolecular (3+2) cycloadditions have been used to create other complex bridged ring systems with high diastereoselectivity, a strategy that could be adapted for this scaffold. researchgate.net The future development of bespoke catalyst systems, perhaps involving iridium, ruthenium, or copper, will be essential for creating efficient and highly selective syntheses.

Integration of Advanced Computational Methods for Reaction Prediction and Design

Computational chemistry offers powerful tools for accelerating the development of synthetic strategies for complex molecules like this compound. To date, no specific computational studies on this compound have been published, representing a wide-open field for investigation.

Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, analyze transition states, and rationalize the regio- and stereoselectivity of potential synthetic routes. For example, computational studies have provided critical insights into the mechanisms of [6+4] cycloadditions involving tropone, helping to explain the observed product configurations. bohrium.com Similar in silico studies could be used to vet potential synthetic strategies for the 3-aza isomer before extensive laboratory work is undertaken, saving time and resources.

Furthermore, computational methods are invaluable for understanding catalyst behavior. DFT calculations can model the interaction between a substrate and a chiral catalyst, elucidating the origin of enantioselectivity. This understanding allows for the rational design of more effective catalysts. Such an approach has been used to interpret the diastereo- and enantioselection in organocatalytic [8+2] cycloadditions. chinesechemsoc.org Applying these predictive models to potential catalytic cyclizations or functionalization reactions on the this compound core would be a significant step forward.

Finally, the conformation and electronic properties of the target molecule itself can be modeled. This information is crucial for predicting its reactivity, particularly at the challenging bridged positions.

Exploration of New Chemical Transformations at the Bridged Positions

The functionalization of bridged bicyclic compounds, particularly at the bridgehead positions, is a well-known synthetic challenge. Future research should focus on exploring the reactivity of the this compound core, especially at the C1 and C6 bridgehead carbons and the C2 and C5 methylene (B1212753) bridge carbons.

Substitution at a bridgehead carbon adjacent to a carbonyl group, such as C1 in the target dione, is particularly difficult as it can lead to a violation of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small ring system because it would introduce excessive ring strain. Despite this, specialized reagents and conditions can sometimes overcome this barrier. For example, the use of potent lithium amide bases to achieve regioselective bridgehead lithiation has been demonstrated in related bicyclo[3.3.1]nonane systems, enabling subsequent functionalization. rsc.org Investigating whether similar deprotonation-alkylation sequences are feasible for this compound would be a key research goal.

Beyond the bridgeheads, the methylene carbons of the three-carbon bridge (C2) and one-carbon bridge (C5) are potential sites for functionalization. Radical-based transformations or transition-metal-catalyzed C-H activation could provide pathways to introduce new substituents at these positions, creating a diverse range of derivatives from the core scaffold. The development of these transformations would significantly expand the chemical space accessible from this compound, paving the way for its potential application in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azabicyclo[4.3.1]decane-4,8-dione, and how do experimental conditions influence yield and stereochemistry?

  • Methodological Answer : Synthesis typically involves multi-step strategies such as intramolecular cyclization, ring-closing metathesis, or [3+2] cycloaddition. For example, asymmetric cleavage of bicyclic precursors (as seen in related azabicyclo systems) can yield stereochemically pure products . Key factors include solvent polarity (e.g., THF vs. DCM), temperature control (0°C to reflux), and catalytic systems (e.g., Pd or Ru catalysts). Yield optimization requires monitoring intermediates via TLC or HPLC, while stereochemical confirmation relies on NOESY NMR or X-ray crystallography .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to assign proton environments and carbonyl groups.
  • X-ray crystallography : To resolve bond angles and confirm bicyclic geometry (critical for distinguishing 4.3.1 from similar systems like 3.3.1) .
  • Mass spectrometry (HRMS) : For molecular ion validation.
  • IR spectroscopy : To identify ketone (C=O) and amine (N-H) stretches. Computational tools like Gaussian (DFT) can model electronic properties and predict reactivity .

Q. What safety protocols are recommended for handling bicyclic ketones like this compound in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines for structurally similar azabicyclic compounds (e.g., skin/eye irritation risks, respiratory precautions) . Use PPE (gloves, goggles), work in fume hoods, and store in inert atmospheres. Emergency procedures include immediate rinsing for eye/skin exposure and administering oxygen for inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the ketone groups at positions 4 and 8 are electrophilic centers, while the bridgehead nitrogen may act as a weak base. Molecular dynamics (MD) simulations can model solvent effects (e.g., polar aprotic solvents stabilizing transition states) . Validate predictions experimentally using kinetic studies or trapping intermediates .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting or IR band shifts) often arise from conformational flexibility or solvent interactions. Use:

  • Variable-temperature NMR : To detect dynamic effects.
  • 2D NMR (COSY, HSQC) : To reassign proton correlations.
  • Crystallographic refinement : Compare experimental X-ray data with DFT-optimized geometries .

Q. How can researchers design derivatives of this compound for target-specific bioactivity studies?

  • Methodological Answer : Focus on functionalization at the bridgehead nitrogen or ketone positions:

  • Amidation/alkylation : Introduce pharmacophores (e.g., aryl groups) via nucleophilic substitution.
  • Ring modification : Expand or contract the bicyclic framework to alter steric bulk (e.g., via ring-opening/ring-closing metathesis).
  • Structure-activity relationship (SAR) studies : Test derivatives against enzyme targets (e.g., proteases or kinases) using in vitro assays. Computational docking (AutoDock Vina) can prioritize candidates .

Q. What methodologies address challenges in scaling up the synthesis of this compound without compromising stereochemical purity?

  • Methodological Answer : Optimize catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) to maintain enantiomeric excess at scale. Use flow chemistry for precise temperature control and reduced side reactions. Monitor purity via chiral HPLC or SFC (supercritical fluid chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.